

"physical and chemical properties of 2-furyl trifluoromethyl ketone"

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Compound of Interest

Compound Name: 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

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An In-depth Technical Guide on 2-Furyl Trifluoromethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furyl trifluoromethyl ketone, also known as 2-(trifluoroacetyl)furan or 1-(furan-2-yl)-2,2,2-trifluoroethanone, is a heterocyclic ketone containing a furan ring and a trifluoromethyl group. The presence of the highly electronegative trifluoromethyl group significantly influences the chemical and physical properties of the molecule, making it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectroscopic characterization, and potential biological applications of 2-furyl trifluoromethyl ketone.

Physical and Chemical Properties

2-Furyl trifluoromethyl ketone is a colorless liquid at room temperature. Its physical properties are summarized in the table below. The trifluoromethyl group imparts a strong electrophilic character to the adjacent carbonyl carbon, making the compound susceptible to nucleophilic attack.

Property	Value	Reference
CAS Number	18207-47-1	[1]
Molecular Formula	C ₆ H ₃ F ₃ O ₂	[1]
Molecular Weight	164.08 g/mol	[1]
Boiling Point	144.3 °C at 760 mmHg	[1]
Density	1.365 g/cm ³	[1]
Refractive Index (n ²⁰ /D)	1.4378	[2]
Flash Point	41.1 °C	[1]

Synthesis

The primary method for the synthesis of 2-furyl trifluoromethyl ketone is the Friedel-Crafts acylation of furan with trifluoroacetic anhydride.[2][3][4] This reaction is typically carried out in an inert solvent.

Experimental Protocol: Synthesis of 2-Furyl Trifluoromethyl Ketone[2]

Materials:

- Furan
- Trifluoroacetic anhydride
- Benzene (solvent)

Procedure:

- To a solution of furan (0.5 mol) in 250 mL of benzene, add trifluoroacetic anhydride (0.5 mol) dropwise over 1 hour with stirring and cooling to maintain a temperature of 20-30 °C.
- Continue stirring the reaction mixture for 10 hours at the same temperature.

- After the reaction is complete, the product, 2-furyl trifluoromethyl ketone, is isolated by distillation.

Yield: 70%

Note: Furan is sensitive to strong acids and can polymerize under classical Friedel-Crafts conditions.[3] Therefore, milder reaction conditions are necessary.

Chemical Reactivity

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, primarily at the 2 and 5 positions.[3] The trifluoroacetyl group is a strong electron-withdrawing group, which deactivates the furan ring towards further electrophilic substitution.

The carbonyl group of 2-furyl trifluoromethyl ketone is highly electrophilic due to the inductive effect of the adjacent trifluoromethyl group. This makes it a target for nucleophilic attack, a key feature in its potential biological activity as an enzyme inhibitor.[5] Trifluoromethyl ketones are known to form stable hemiacetal or hemiketal adducts with serine or cysteine residues in the active sites of proteases.[5][6][7]

Spectroscopic Characterization

The structure of 2-furyl trifluoromethyl ketone can be confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show signals corresponding to the three protons on the furan ring. The chemical shifts are influenced by the electron-withdrawing trifluoroacetyl group. A Russian patent provides the following data in CCl₄: δ 7.90 (d, 1H), 7.50 (m, 1H), 6.70 (dd, 1H).[2]

¹³C NMR: The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon and the carbon attached to the trifluoromethyl group will have characteristic chemical shifts.

¹⁹F NMR: The ¹⁹F NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is sensitive to the electronic

environment.[8][9][10][11] A Russian patent reports a chemical shift of -72.8 ppm (relative to CF_3COOH) in CCl_4 . [2]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ketone, C-F stretching of the trifluoromethyl group, and the vibrations of the furan ring.

Mass Spectrometry

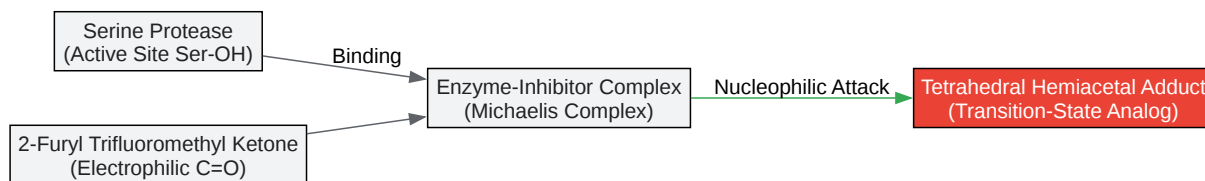
The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the 2-furyl trifluoromethyl ketone structure. Common fragmentation pathways may involve cleavage of the acyl group and fragmentation of the furan ring.[12]

Potential Biological Applications and Signaling Pathways

Trifluoromethyl ketones are a well-established class of enzyme inhibitors, particularly for serine and cysteine proteases.[5][6][7][13] They act as transition-state analogs, forming a stable tetrahedral intermediate with the active site nucleophile (serine or cysteine).[6][14] This inhibitory mechanism makes them attractive candidates for the development of therapeutic agents for a variety of diseases.

While specific biological studies on 2-furyl trifluoromethyl ketone are limited, its structural features suggest potential as an inhibitor for various enzymes. Furan-containing compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[9][11][15][16]

The general mechanism of serine protease inhibition by trifluoromethyl ketones involves the nucleophilic attack of the active site serine hydroxyl group on the electrophilic carbonyl carbon of the ketone. This forms a stable hemiacetal adduct, mimicking the tetrahedral transition state of peptide bond hydrolysis.



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Caption: Mechanism of serine protease inhibition by 2-furyl trifluoromethyl ketone.

Experimental Protocol: Enzyme Inhibition Assay

A general protocol to assess the inhibitory activity of 2-furyl trifluoromethyl ketone against a target enzyme, such as a serine protease, is outlined below.^{[8][17]}

Materials:

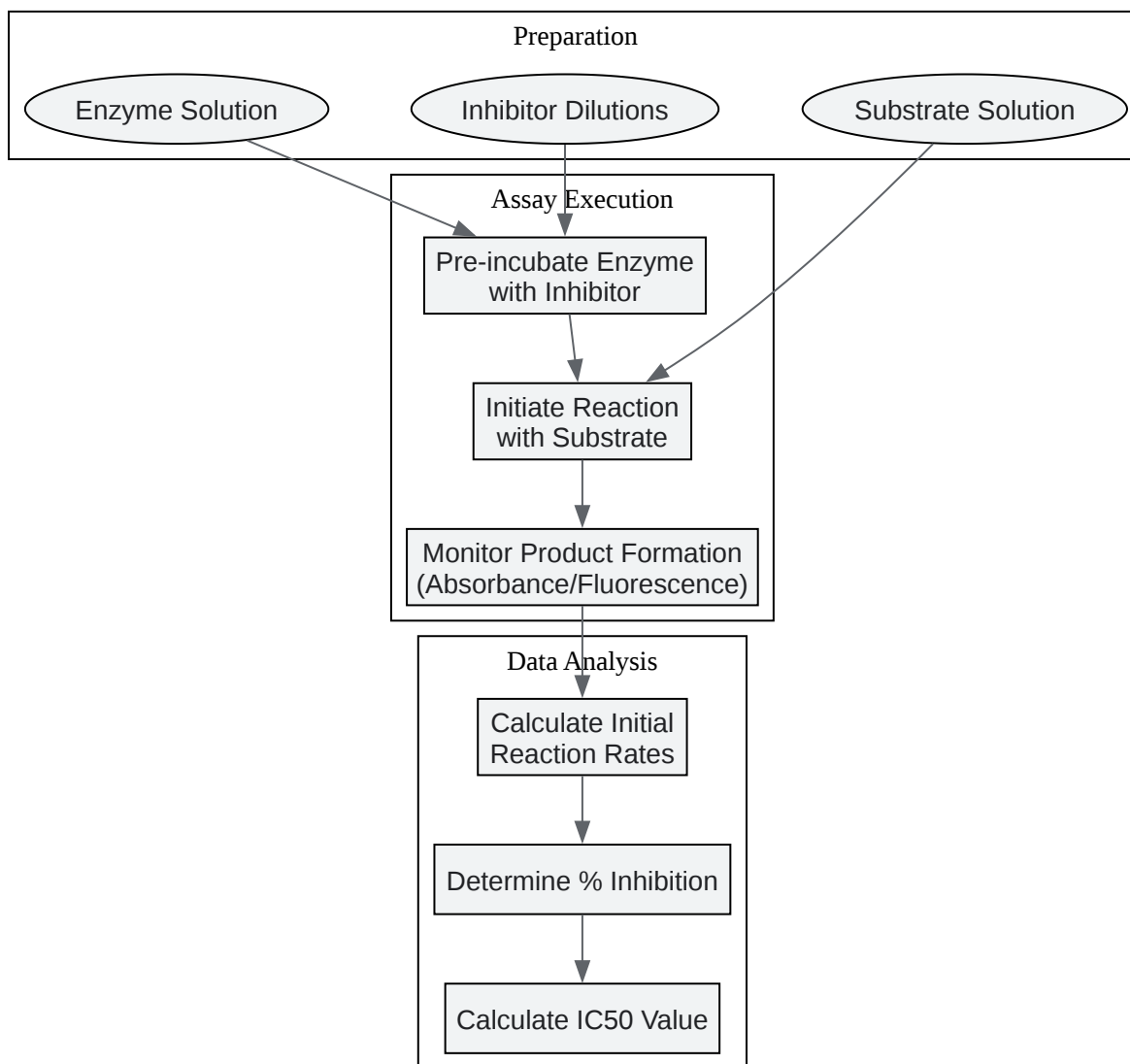
- Purified target enzyme
- Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)
- 2-Furyl trifluoromethyl ketone (inhibitor)
- Assay buffer (optimized for the specific enzyme)
- 96-well microplate
- Microplate reader

Procedure:

- **Prepare Solutions:** Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.
- **Enzyme and Inhibitor Pre-incubation:** In the wells of a microplate, add a fixed amount of the enzyme solution. Then, add varying concentrations of the 2-furyl trifluoromethyl ketone

solution to different wells. Include control wells with the enzyme and buffer only (no inhibitor). Incubate for a specific period to allow for inhibitor binding.

- **Initiate Reaction:** Add the substrate solution to all wells simultaneously to start the enzymatic reaction.
- **Monitor Reaction:** Immediately place the microplate in a microplate reader and monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the product of the enzymatic reaction.
- **Data Analysis:** Determine the initial reaction rates from the linear portion of the progress curves. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC_{50} value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.



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Caption: General workflow for an enzyme inhibition assay.

Conclusion

2-Furyl trifluoromethyl ketone is a versatile molecule with potential applications in various fields, particularly in drug discovery. Its unique combination of a furan ring and a trifluoromethyl ketone moiety confers specific chemical and physical properties that make it a promising scaffold for the design of enzyme inhibitors. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications. This guide provides a foundational understanding for researchers and scientists interested in exploring the properties and applications of this intriguing compound.

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